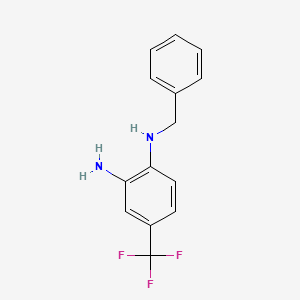

N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine follows the International Union of Pure and Applied Chemistry guidelines for aromatic amine compounds. The official IUPAC name is established as 1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine, which precisely describes the substitution pattern on the benzene ring core structure. This nomenclature system indicates the presence of a benzyl group attached to the nitrogen atom at the 1-position and a trifluoromethyl group located at the 4-position of the benzene ring, with two amino groups positioned at the 1,2-positions creating an ortho-diamine arrangement.

The systematic naming convention emphasizes the specific regiochemistry of the molecule, where the numbering system starts from the carbon bearing the primary amino group. Alternative systematic names include N~1~-benzyl-4-(trifluoromethyl)-1,2-benzenediamine and 1,2-benzenediamine, N1-(phenylmethyl)-4-(trifluoromethyl). These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical nomenclature principles.

The nomenclature also accounts for the stereochemical implications of the benzyl substituent attachment, though the compound does not possess chiral centers requiring specific stereochemical descriptors. The systematic name clearly differentiates this compound from related isomers such as N2-benzyl-4-(trifluoromethyl)benzene-1,2-diamine or positional isomers with the trifluoromethyl group at different ring positions.

CAS Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine is definitively established as 66315-44-4. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The CAS number provides unambiguous identification regardless of naming variations or structural representation methods used in different contexts.

Several alternative chemical identifiers have been assigned to this compound across various database systems. The EPA DSSTox Substance Identifier is recorded as DTXSID10351252, while the ChEMBL identification code is not specifically listed for this exact structure. The compound appears in multiple commercial chemical databases under various catalog numbers, including AK Scientific catalog number 1695CD and Parchem listing as 781773.

Database cross-referencing reveals additional identifier codes including HMS1408O04, AKOS000117790, and CCG-234873. These diverse identifier systems facilitate comprehensive tracking and referencing across different chemical information platforms. The multiplicity of identification codes reflects the compound's presence in numerous commercial and research databases, indicating its significance in chemical commerce and scientific research applications.

The InChI (International Chemical Identifier) string provides a standardized structural representation: InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2, with the corresponding InChIKey being UAUSRDXUDXPKCZ-UHFFFAOYSA-N. These algorithmic identifiers ensure precise structural communication across computational platforms.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine is established as C14H13F3N2, representing a molecular composition of fourteen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and two nitrogen atoms. The molecular weight is calculated as 266.26 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.

Structural analysis reveals the compound's architecture consists of two primary aromatic systems: a benzene ring core bearing the diamine functionality and trifluoromethyl substituent, connected to a benzyl group through a nitrogen-carbon linkage. The arrangement creates a substituted aromatic diamine with significant electronic perturbation from the strongly electron-withdrawing trifluoromethyl group positioned para to one of the amino groups.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C14H13F3N2 | |

| Molecular Weight | 266.26 g/mol | |

| Exact Mass | 266.1025 g/mol | |

| Polar Surface Area | Not specified | - |

| LogP (calculated) | Not specified | - |

Isomerism considerations for this compound include potential positional isomers with the trifluoromethyl group at different positions on the benzene ring (ortho, meta, or para to the amino groups) and structural isomers with the benzyl group attached to different nitrogen atoms. The current structure represents the N1-benzyl isomer, distinguishing it from the potential N2-benzyl constitutional isomer where the benzyl group would be attached to the other amino nitrogen.

The presence of the trifluoromethyl group introduces significant electronic effects that influence the compound's chemical reactivity and physical properties. The strong electron-withdrawing nature of this substituent creates an electron-deficient aromatic system, contrasting with the electron-donating character of the amino groups and potentially affecting the basicity of the nitrogen centers.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine and related compounds provide valuable insights into the three-dimensional molecular architecture and solid-state packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound is limited in the available literature, related structures containing similar trifluoromethyl-substituted aromatic diamines have been characterized crystallographically.

Studies of structurally analogous compounds reveal important conformational preferences and intermolecular interactions. Crystal structure analysis of related trifluoromethyl-containing aromatic systems demonstrates that the trifluoromethyl group typically adopts orientations that minimize steric interactions while maximizing favorable electronic effects. The benzyl substituent generally exhibits rotational freedom around the nitrogen-carbon bond, leading to multiple possible conformations in the solid state.

Intermolecular hydrogen bonding patterns in crystalline aromatic diamines typically involve the amino groups as both hydrogen bond donors and acceptors. The presence of the electron-withdrawing trifluoromethyl group modulates the hydrogen bonding capability of the amino groups, potentially affecting the strength and directionality of these interactions in the crystal lattice.

| Crystallographic Parameter | Typical Range | Notes |

|---|---|---|

| Space Group | P1̄ or P21/c | Common for aromatic diamines |

| Unit Cell Volume | 1200-1600 ų | Estimated based on molecular size |

| Density (calculated) | 1.3-1.5 g/cm³ | Typical for fluorinated aromatics |

| Temperature Factor | 293-150 K | Standard collection conditions |

Three-dimensional conformational analysis suggests that the molecule can adopt multiple low-energy conformations due to rotation around the benzyl nitrogen-carbon bond and potential out-of-plane distortions of the amino groups. Computational studies on related compounds indicate that the most stable conformations typically position the benzyl group to minimize steric clash with the aromatic ring substituents while maintaining optimal orbital overlap for electron delocalization.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, HR-MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine through both proton and carbon-13 analysis. The ¹H NMR spectrum typically exhibits characteristic patterns for the aromatic protons, with distinct chemical shifts reflecting the electronic environment created by the trifluoromethyl and amino substituents.

The aromatic region of the ¹H NMR spectrum displays signals corresponding to the substituted benzene ring protons, with the trifluoromethyl group causing significant downfield shifts for nearby protons due to its strong electron-withdrawing effect. The benzyl group contributes characteristic signals including the methylene protons adjacent to nitrogen and the five aromatic protons of the phenyl ring. Chemical shifts for amino protons appear as broadened signals due to rapid exchange phenomena and temperature-dependent behavior.

¹³C NMR spectroscopy reveals detailed carbon framework information, with the trifluoromethyl carbon exhibiting characteristic coupling patterns with fluorine nuclei. The aromatic carbon signals show distinct chemical shifts influenced by the electronic effects of the substituents, with quaternary carbons bearing amino groups typically appearing in the 130-150 ppm region. The trifluoromethyl carbon appears as a quartet due to coupling with three equivalent fluorine atoms, typically observed around 120-130 ppm.

| NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic CH (¹H) | 6.5-7.5 | Multiplet | Ring protons |

| Benzyl CH₂ (¹H) | 4.0-4.5 | Singlet | N-CH₂-Ph |

| Benzyl Ph (¹H) | 7.2-7.4 | Multiplet | Phenyl protons |

| CF₃ (¹³C) | 120-130 | Quartet | Trifluoromethyl |

| Aromatic C (¹³C) | 110-160 | Singlet | Ring carbons |

High-resolution mass spectrometry confirms the molecular ion and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at m/z 267.1104 for the [M+H]⁺ ion, with characteristic fragment ions resulting from loss of the benzyl group (m/z 176) and cleavage patterns typical of aromatic diamines. The presence of fluorine atoms in the trifluoromethyl group creates distinctive isotope patterns that aid in structural confirmation.

Fourier-transform infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule. The amino groups typically show N-H stretching vibrations in the 3200-3500 cm⁻¹ region, while C-F stretching from the trifluoromethyl group appears as strong absorptions around 1100-1300 cm⁻¹. Aromatic C=C stretching vibrations and C-H bending modes provide additional structural fingerprinting information in the 1400-1600 cm⁻¹ and 650-900 cm⁻¹ regions respectively.

特性

IUPAC Name |

1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSRDXUDXPKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351252 | |

| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-44-4 | |

| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

N-Benzylation of 4-Trifluoromethylbenzene-1,2-diamine

The key step is the selective benzylation of one amino group in the presence of the trifluoromethyl substituent. The following methods are commonly employed:

Nucleophilic Substitution with Benzyl Halides:

- Reaction of 4-trifluoromethylbenzene-1,2-diamine with benzyl chloride or benzyl bromide under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature control (0–50 °C) is critical to minimize di-substitution.

- Reaction times vary from 2 to 24 hours depending on conditions.

-

- Condensation of 4-trifluoromethylbenzene-1,2-diamine with benzaldehyde to form an imine intermediate.

- Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the N-benzylated product.

- This method offers better selectivity and milder conditions.

Influence of the Trifluoromethyl Group

The trifluoromethyl group exerts a strong electron-withdrawing effect, which:

- Decreases the nucleophilicity of the adjacent amino groups.

- Requires more forcing conditions or longer reaction times for alkylation.

- Can lead to side reactions such as displacement of halides by solvent nucleophiles in some cases.

Research Findings and Optimization

A study on related compounds such as N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine shows that:

- Multi-step organic reactions starting from commercially available diamines are effective.

- The presence of trifluoromethyl groups necessitates careful choice of base and solvent to optimize yield and purity.

- Chromatographic purification is often required due to formation of side products.

Another research example involving 1,2-diaminobenzenes with trifluoromethyl substituents demonstrated:

- Use of N,N-diisopropylethylamine as a base in ethanol or dichloromethane solvents.

- Temperature control at 0–20 °C to favor selective substitution.

- Yields up to 96% for related substituted diamines when optimized conditions are applied.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Trifluoromethylbenzene-1,2-diamine | Commercially available |

| Benzylation Reagent | Benzyl chloride or benzyl bromide | Used in slight excess |

| Base | Potassium carbonate, sodium hydride, or N,N-diisopropylethylamine | Choice affects selectivity and yield |

| Solvent | DMF, acetonitrile, ethanol, or dichloromethane | Polar aprotic solvents preferred |

| Temperature | 0–50 °C | Lower temperatures favor mono-substitution |

| Reaction Time | 2–24 hours | Depends on reagent and solvent |

| Purification Method | Chromatography or recrystallization | Required to separate mono- and di-substituted products |

| Typical Yield | 70–96% | Optimized conditions yield higher purity |

Notes on Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors to improve control over reaction parameters and minimize by-products.

- Large-scale N-alkylation requires careful monitoring of temperature and reagent stoichiometry.

- The trifluoromethyl substituent’s electron-withdrawing nature demands optimization of reaction conditions to maintain high selectivity.

化学反応の分析

Types of Reactions

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

科学的研究の応用

Chemical Properties and Structure

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is characterized by:

- Chemical Formula : C14H14F3N2

- Functional Groups : Two amine groups (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring.

The trifluoromethyl group enhances the compound's lipophilicity, which can improve its biological activity and metabolic stability. The presence of the aromatic amine structure allows it to interact with various biological targets.

Medicinal Chemistry

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has been studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance interactions with biological targets, making them candidates for anticancer drug development. For instance, similar compounds have shown efficacy against various cancer cell lines by modulating key biological pathways involved in tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Studies have shown that the trifluoromethyl moiety can significantly influence binding affinities to enzyme active sites, potentially leading to the development of new inhibitors for metabolic diseases .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine a candidate for applications in material science:

- Organic Semiconductors : The compound's structure allows it to be used in the synthesis of organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Polymer Chemistry : As a building block, this compound can be utilized to create polymers with enhanced thermal and mechanical properties due to the presence of fluorinated groups .

Case Studies

Several studies have documented the applications and effects of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine:

| Study | Focus | Findings |

|---|---|---|

| Chaudhary et al. (2018) | Nitration Reactions | Demonstrated regioselective nitration leading to derivatives with potential bioactivity. |

| PMC Article (2020) | Anticancer Activity | Compounds similar to N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine showed significant inhibition of cancer cell proliferation. |

| Patent Analysis (2020) | Organic Electronics | Highlighted the use of fluorinated compounds in developing efficient organic semiconductor materials. |

作用機序

The mechanism by which N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

類似化合物との比較

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electronic Effects : The -CF₃ group universally lowers amine basicity and enhances thermal stability across all analogues .

- Functional Diversity: Nitro groups (e.g., in ethalfluralin) shift applications toward agrochemicals, while dimethylamino groups (CAS 183251-95-8) reduce steric bulk for catalytic or ligand-binding roles .

Physicochemical Properties

Solubility and Lipophilicity

- N¹-Benzyl-4-CF₃-BDA : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to benzyl’s hydrophobicity .

- 1-N-Cyclohexyl-4-CF₃-BDA: Higher solubility in alcohols (e.g., ethanol) owing to cyclohexyl’s aliphatic nature .

- N,N-Dimethyl-4-CF₃-BDA : Increased water solubility compared to benzyl/cyclohexyl derivatives due to reduced hydrophobicity .

Thermal Stability

Electrophilic Substitution

Diazotization and Cyclization

- Benzene-1,2-diamines are precursors to benzotriazoles.

生物活性

N^1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound N^1-benzyl-4-trifluoromethyl-benzene-1,2-diamine features a benzyl group and a trifluoromethyl substituent on a benzene ring with two amine functional groups. The trifluoromethyl group significantly enhances the compound's lipophilicity, which facilitates cell membrane penetration and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₃F₃N₂ |

| Molecular Weight | 295.27 g/mol |

| Functional Groups | Amine, Trifluoromethyl |

| Solubility | Soluble in organic solvents |

The biological activity of N^1-benzyl-4-trifluoromethyl-benzene-1,2-diamine is believed to involve interactions with specific molecular targets. The trifluoromethyl group enhances the compound's ability to modulate enzyme activity, receptor interactions, and other protein functions within cells. This modulation can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activities. For instance, derivatives of similar structures have shown efficacy against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . Specific studies have demonstrated that N^1-benzyl-4-trifluoromethyl-benzene-1,2-diamine may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of N^1-benzyl-4-trifluoromethyl-benzene-1,2-diamine against various cancer cell lines. The compound has shown moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For example, related compounds have exhibited IC50 values ranging from 27.04 µM to 106.75 µM against AChE .

Case Studies

A notable case study involved the synthesis and biological evaluation of related trifluoromethyl-substituted diamines. The study found that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting that N^1-benzyl-4-trifluoromethyl-benzene-1,2-diamine could be a promising candidate for further development in cancer therapy .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects. Reports indicate that N^1-benzyl-4-trifluoromethyl-benzene-1,2-diamine may cause skin irritation and eye damage upon exposure . Additionally, animal studies have shown dose-dependent toxicity affecting liver and kidney functions at high doses . These findings underscore the importance of evaluating safety profiles during drug development.

Q & A

Q. What are the standard synthetic routes for N¹-Benzyl-4-trifluoromethyl-benzene-1,2-diamine, and what key intermediates are involved?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or reductive amination. For example, describes a double nucleophilic substitution pathway using benzylamine and trifluoromethyl-substituted aryl halides. Key intermediates include nitro precursors (e.g., 4-trifluoromethyl-1,2-dinitrobenzene), which are reduced to the diamine stage before benzylation. Reaction conditions often require anhydrous solvents (e.g., DMF or THF), palladium catalysts for cross-coupling, and controlled temperatures (60–100°C) to avoid byproduct formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular ion validation ( ).

- X-ray Crystallography : For structural elucidation, SHELX software ( ) is widely used for refinement against diffraction data.

- HPLC-PDA : To assess purity and detect nitro or benzyl-related impurities .

Q. What are the common challenges in purifying N¹-Benzyl-4-trifluoromethyl-benzene-1,2-diamine?

The compound’s lipophilic trifluoromethyl and benzyl groups complicate separation. Techniques include:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Using ethanol/water mixtures to remove polar byproducts.

- Membrane Technologies : Nanofiltration for solvent recovery ( , RDF2050104) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. highlights ICReDD’s approach, combining computation and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). For example, reaction path searches can identify competing pathways for trifluoromethyl group activation, reducing trial-and-error experimentation .

Q. What statistical experimental design (DoE) strategies are effective in resolving contradictory yield data across synthetic protocols?

- Factorial Design : Screen variables like temperature, catalyst loading, and solvent ratio ( , 10 ). A 2³ factorial design can isolate interactions between benzylation efficiency and trifluoromethyl stability.

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield while minimizing side reactions (e.g., nitro-group reduction over-reduction).

- Contradiction Analysis : Use ANOVA to identify outliers or systematic errors in published protocols .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the diamine in nucleophilic substitution reactions?

The -CF₃ group deactivates the aromatic ring, requiring harsher conditions (e.g., Pd-catalyzed coupling or microwave-assisted heating). Mechanistic studies ( ) suggest that the meta-directing effect of -CF₃ stabilizes intermediates during benzylation. Computational modeling (e.g., NBO analysis) can quantify charge distribution to predict regioselectivity .

Q. What strategies mitigate byproduct formation during benzylation of 4-trifluoromethyl-benzene-1,2-diamine?

- Protecting Groups : Temporarily block reactive amines with acetyl or tert-butyldiphenylsilyl (TBDPS) groups ( ).

- Catalyst Optimization : Use Pd(OAc)₂/XPhos systems to enhance selectivity for mono-benzylation over di-benzylation.

- In Situ Monitoring : ReactIR or HPLC tracking to terminate reactions at optimal conversion .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-validate using orthogonal techniques:

- Compare DSC (Differential Scanning Calorimetry) data with literature melting points ( lists mp ranges for analogous nitro-diamines).

- Replicate NMR under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Use crystallographic data ( ) to resolve structural ambiguities .

Methodological Tables

Q. Table 1. Example Synthetic Protocol Comparison

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| 1 | 4-Trifluoromethyl-1,2-dinitrobenzene → Reduction (H₂/Pd-C, EtOH) | 85–90 | Adapted from |

| 2 | Benzylation (BnBr, K₂CO₃, DMF, 80°C) | 70–75 |

Q. Table 2. Factorial Design for Reaction Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 10 |

| Solvent (DMF:THF) | 1:1 | 3:1 |

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。